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Compound of Interest

Compound Name:
2,4,6-Triaminopyrimidine-5-

carbonitrile

Cat. No.: B584506 Get Quote

For Researchers, Scientists, and Drug Development Professionals

While a definitive crystal structure for 2,4,6-Triaminopyrimidine-5-carbonitrile is not publicly

available, this guide provides an in-depth analysis of the closely related and well-characterized

compound, 2,4,6-triaminopyrimidine-1,3-diium dinitrate. The methodologies and structural

principles detailed herein offer a robust framework for understanding the crystallographic

features of substituted 2,4,6-triaminopyrimidine cores, which are pivotal in various fields,

including drug discovery and materials science.

Crystallographic Data Summary
The crystal structure of 2,4,6-triaminopyrimidine-1,3-diium dinitrate reveals a monoclinic crystal

system with the space group P21/c.[1][2] The asymmetric unit is composed of a diprotonated

triaminopyrimidine dication and two nitrate anions.[1][2] Key crystallographic data are

summarized in the table below for clear comparison.
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Parameter
2,4,6-triaminopyrimidine-1,3-diium
dinitrate[1][2]

Chemical Formula C₄H₉N₅²⁺·2NO₃⁻

Molar Mass 251.18 g/mol

Crystal System Monoclinic

Space Group P21/c

Unit Cell Dimensions a = 7.8650 (5) Å

b = 9.9173 (6) Å

c = 12.2291 (7) Å

α = 90°

β = 100.836 (2)°

γ = 90°

Unit Cell Volume 936.86 (10) Å³

Z (Formula Units/Cell) 4

Calculated Density 1.781 Mg m⁻³

Intermolecular Interactions and Supramolecular
Structure
In the crystal lattice, the diprotonated 2,4,6-triaminopyrimidine cations and nitrate anions are

linked by a network of hydrogen bonds, forming a one-dimensional supramolecular structure.[1]

[2] Hirshfeld surface analysis indicates that the most significant contributions to the crystal

packing are from O···H/H···O (53.2%), N···H/H···N (12.5%), and C···H/H···C (9.6%) interactions.

[2]

The following diagram illustrates the key hydrogen bonding interactions that stabilize the crystal

structure.
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Hydrogen Bonding Network in 2,4,6-Triaminopyrimidine-1,3-diium dinitrate

Diprotonated 2,4,6-Triaminopyrimidine

Nitrate Anion 1 Nitrate Anion 2

C₄H₉N₅²⁺

NO₃⁻

N-H···O

NO₃⁻

N-H···OWeak Interactions
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Key intermolecular hydrogen bonding interactions.

Experimental Protocols
The methodologies employed for the synthesis and crystal structure determination of 2,4,6-

triaminopyrimidine derivatives are crucial for obtaining high-quality data.

Synthesis and Crystallization of 2,4,6-
triaminopyrimidine-1,3-diium dinitrate[2]

Dissolution: 20 mg of 2,4,6-triaminopyrimidine was dissolved in 10 mL of ethanol. The

solution was stirred for 3 hours.

Acidification: A mixture of 5 mL of ethanol and 0.5 mL of nitric acid was prepared in a

separate flask and stirred for 3 hours at 333 K.

Reaction: The 2,4,6-triaminopyrimidine solution was then added to the nitric acid solution.
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Crystallization: The resulting mixture was allowed to slowly evaporate at room temperature,

yielding colorless needle-like crystals suitable for X-ray diffraction.

X-ray Diffraction Analysis
The crystal structure was determined using single-crystal X-ray diffraction. A general workflow

for this process is outlined below.
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Experimental Workflow for Crystal Structure Analysis

Crystal Selection & Mounting

Data Collection
(X-ray Diffractometer)

Data Reduction & Correction

Structure Solution
(e.g., Direct Methods)

Structure Refinement
(Full-matrix least-squares)

Validation & Analysis

Crystallographic Information File (CIF)

Click to download full resolution via product page

A typical workflow for X-ray crystallography.
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Data collection is typically performed on a diffractometer equipped with a suitable X-ray source

(e.g., Mo Kα radiation).[1] The collected diffraction data are then processed, and the structure

is solved and refined using specialized software packages.

Conclusion
This technical guide provides a comprehensive overview of the crystal structure analysis of a

key 2,4,6-triaminopyrimidine derivative. While the specific structure of 2,4,6-
Triaminopyrimidine-5-carbonitrile remains to be determined, the data and protocols

presented for the dinitrate salt offer valuable insights into the molecular geometry,

intermolecular interactions, and experimental procedures relevant to this class of compounds.

Researchers and professionals in drug development can leverage this information to guide the

synthesis, crystallization, and structural analysis of novel pyrimidine-based molecules with

desired physicochemical and biological properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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